molecular formula C6H14Cl2N2 B1404377 (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 887470-87-3

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1404377
CAS No.: 887470-87-3
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-ILKKLZGPSA-N
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Description

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the treatment of a precursor compound with specific reagents to induce cyclization. For example, a method for producing a related compound involves treating a ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific stereochemistry and the positioning of the nitrogen atoms within the bicyclic structure. This configuration imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@@H]1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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